

An In-Depth Technical Guide to 3-Chloroanisole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloroanisole

Cat. No.: B146291

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Chloroanisole** (m-chloroanisole), a significant chemical intermediate in various fields, including pharmaceutical and agrochemical development. This document details its physicochemical properties, outlines experimental protocols for its synthesis and analysis, and illustrates its role as a precursor in complex molecular synthesis.

Core Properties of 3-Chloroanisole

3-Chloroanisole, with the chemical formula C_7H_7ClO , is a halogenated aromatic ether.^{[1][2]} It is recognized as a crucial building block in organic synthesis.^{[3][4]}

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₇ ClO	[5]
Molecular Weight	142.58 g/mol	[5]
IUPAC Name	1-chloro-3-methoxybenzene	[5]
CAS Number	2845-89-8	[1]
Synonyms	m-Chloroanisole, m-Chlorophenyl methyl ether	[1]
SMILES	COClC1=CC(=CC=C1)Cl	[5]
InChI Key	YUKILTJWFRTXGB-UHFFFAOYSA-N	[5]

The physical and chemical properties of **3-Chloroanisole** are summarized below. It typically appears as a colorless to pale yellow liquid.[1]

Property	Value	Reference(s)
Appearance	Colorless to pale yellow liquid	[1]
Density	1.164 g/mL at 25 °C	[3]
Boiling Point	193 °C	[3]
Melting Point	25 °C	[6]
Flash Point	73 °C (closed cup)	[3]
Refractive Index	1.5345-1.5365 (at 20 °C)	
Solubility	Slightly soluble in water; soluble in organic solvents like ethanol and ether.	[1][3]

Experimental Protocols

Detailed methodologies for the synthesis and analytical quantification of **3-Chloroanisole** are presented below. These protocols are designed to provide researchers with a practical foundation for their work.

3-Chloroanisole can be synthesized through several routes. One common industrial method involves the nucleophilic aromatic substitution of m-dichlorobenzene with sodium methoxide, catalyzed by a copper salt.^[7] Another approach is the methoxydenitration of 3-chloronitrobenzene.^{[2][8]}

Protocol: Synthesis from m-Dichlorobenzene^[7]

This protocol describes the synthesis of **3-chloroanisole** using m-dichlorobenzene and sodium methoxide in the presence of a cuprous bromide catalyst.

Materials:

- m-Dichlorobenzene
- 28% Sodium methoxide solution in methanol
- Cuprous bromide (CuBr)
- N,N-Dimethylformamide (DMF)
- Benzene
- Deionized water

Procedure:

- To a reaction flask equipped with a stirrer and reflux condenser, add m-dichlorobenzene (0.3 mol, 44.1 g), 28% sodium methoxide solution (0.6 mol, 115.7 g), and N,N-dimethylformamide (100 mL).
- Add cuprous bromide (0.021 mol, 3 g) as a catalyst to the mixture.
- Heat the mixture under stirring to distill off the methanol. Continue heating until the reaction temperature reaches 140 °C and maintain reflux for 18 hours.

- After the reaction is complete, cool the mixture and remove the DMF by distillation under reduced pressure.
- To the residue, add deionized water and extract the aqueous phase three times with 30 mL portions of benzene.
- Combine the organic extracts and purify by fractional distillation to obtain **3-chloroanisole**.

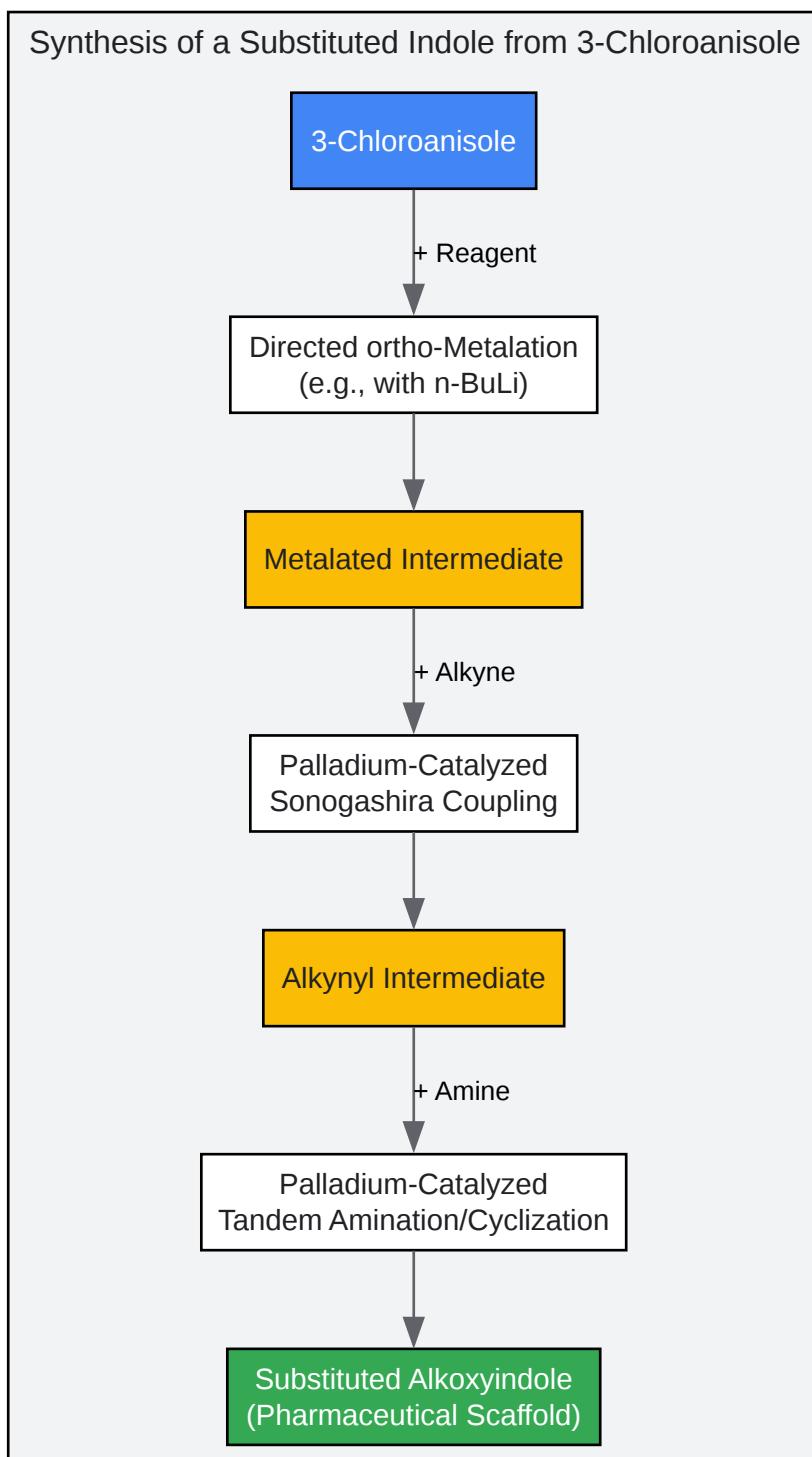
The analysis of **3-Chloroanisole**, particularly at trace levels in complex matrices like water or wine, is commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[\[9\]](#)[\[10\]](#)[\[11\]](#)

Protocol: Trace Analysis in Water[\[9\]](#)[\[10\]](#)

Instrumentation and Materials:

- Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
- SPME autosampler and fibers (e.g., DVB/CAR/PDMS)
- 20 mL headspace vials with screw caps and septa
- Sodium chloride (NaCl)
- **3-Chloroanisole** standard
- Internal standard (e.g., 2,4,6-trichloroanisole-d5)

Procedure:


- Sample Preparation: Place 10 mL of the water sample into a 20 mL headspace vial. Add 4 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the partitioning of the analyte into the headspace. Spike the sample with an appropriate amount of the internal standard.
- HS-SPME Extraction:
 - Equilibrate the sample vial at 70 °C for 5 minutes with agitation.

- Expose the SPME fiber to the headspace of the vial for 20-30 minutes at 70 °C with continued agitation to allow for the adsorption of volatile compounds.
- GC-MS Analysis:
 - Desorption: Immediately after extraction, transfer the SPME fiber to the GC inlet, heated to 250 °C, for thermal desorption of the analytes for 5 minutes.
 - GC Separation: Use a suitable capillary column (e.g., TG-WaxMS, 30 m x 0.25 mm x 0.25 µm). Set the oven temperature program as follows: initial temperature of 60 °C for 1 minute, ramp up to 150 °C at 20 °C/min, then ramp to 270 °C at 30 °C/min and hold for 0.5 minutes.
 - MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or tandem MS (MS/MS) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for **3-chloroanisole** (e.g., m/z 142, 111, 77).
- Quantification: Construct a calibration curve using standards of known concentrations and calculate the concentration of **3-chloroanisole** in the sample based on the peak area ratio relative to the internal standard.

Role in Pharmaceutical Synthesis

3-Chloroanisole is not typically an active pharmaceutical ingredient (API) itself but serves as a versatile intermediate in the synthesis of more complex molecules.[3][12] Its chemical structure allows for various modifications, making it a valuable starting material in multi-step synthetic pathways. A notable application is in the regioselective synthesis of 4- and 7-alkoxyindoles, which are scaffolds for compounds with potential therapeutic activities.

The following diagram illustrates a generalized synthetic pathway where **3-Chloroanisole** is a key precursor to a substituted indole derivative, a common core in many pharmaceutical compounds.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from **3-Chloroanisole** to a substituted alkoxyindole.

This workflow highlights the strategic use of **3-Chloroanisole** as a starting material. The methoxy and chloro substituents guide subsequent chemical transformations, enabling the construction of the more complex indole ring system, which is a privileged structure in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. Item - One-Step Preparation of Some 3-Substituted Anisoles - American Chemical Society - Figshare [acs.figshare.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 3-Chloroanisole | C7H7ClO | CID 17833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]
- 7. CN103739452A - Synthetic method of m-chloroanisole - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and optimization of analytical methods for the detection of 18 taste and odor compounds in drinking water utilities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. mlunias.com [mlunias.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-Chloroanisole: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b146291#3-chloroanisole-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com